Methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate Methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 457951-26-7
VCID: VC0362758
InChI: InChI=1S/C13H13N5O3/c1-7-10(12(20)21-2)11(8-4-3-5-9(19)6-8)18-13(14-7)15-16-17-18/h3-6,11,19H,1-2H3,(H,14,15,17)
SMILES: CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)O)C(=O)OC
Molecular Formula: C13H13N5O3
Molecular Weight: 287.27g/mol

Methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate

CAS No.: 457951-26-7

Main Products

VCID: VC0362758

Molecular Formula: C13H13N5O3

Molecular Weight: 287.27g/mol

Methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate - 457951-26-7

CAS No. 457951-26-7
Product Name Methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate
Molecular Formula C13H13N5O3
Molecular Weight 287.27g/mol
IUPAC Name methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C13H13N5O3/c1-7-10(12(20)21-2)11(8-4-3-5-9(19)6-8)18-13(14-7)15-16-17-18/h3-6,11,19H,1-2H3,(H,14,15,17)
Standard InChIKey PDEZJWFTRHIVNH-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C(N2C(=N1)N=NN2)C3=CC(=CC=C3)O)C(=O)OC
SMILES CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)O)C(=O)OC
Canonical SMILES CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)O)C(=O)OC
PubChem Compound 2790868
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator